![molecular formula C13H11ClF3N B3041841 3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride CAS No. 3838-42-4](/img/structure/B3041841.png)
3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride
Vue d'ensemble
Description
3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-amine hydrochloride is a chemical compound with the CAS number 365-06-0 . The trifluoromethyl group is a functional group that has the formula -CF3 . This group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .
Synthesis Analysis
The synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives, by the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo [4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine, has been reported . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . The molecular weight of a similar compound, Phenol, 3-(trifluoromethyl)-, is 162.1092 .Chemical Reactions Analysis
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical And Chemical Properties Analysis
3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-amine hydrochloride may cause respiratory irritation, skin irritation, and serious eye irritation . It should be used only outdoors or in a well-ventilated area .Applications De Recherche Scientifique
Palladium-Catalyzed Trifluoromethylation
- Catalysis and Synthesis : The trifluoromethyl group, such as in 3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine, is significant in pharmaceuticals and agrochemicals due to its ability to attract electron density and influence molecular properties. Efficient methods for appending CF3 groups to aryl substrates have been developed, enhancing the properties of organic molecules and their applications (Cho et al., 2010).
Amination of Aryl Halides
- Synthetic Utility : Palladium complexes with o-biphenyl ligands have proven effective in catalyzing the amination of a variety of aryl halides and triflates. This process is crucial for producing functionalized substrates, including those involving trifluoromethyl-biphenyl compounds (Wolfe et al., 2000).
Tandem Hydroamination and Cyclization
- Organic Synthesis : In a study exploring the efficiency of silver-catalyzed reactions, the tandem hydroamination and cyclization of 2-trifluoromethyl-1,3-enynes with primary amines, leading to pyrrolines, demonstrated the versatility and atom-economical approach in constructing complex molecules (Zhou et al., 2017).
Synthesis of Trifluoromethyl Biphenyl
- Chemical Synthesis : The synthesis of 3-(Trifluoromethyl)-1,1′-biphenyl from trifluoromethylaniline showcases the intricate methods used in creating structurally complex trifluoromethylated compounds, which are key in various industrial applications (Yuan-bin, 2005).
Oxidative Trifluoromethylation
- Pharmaceutical and Agrochemical Applications : The oxidative trifluoromethylation reactions, using nucleophilic substrates and trifluoromethylation reagents, demonstrate the importance of the CF3 group in enhancing the stability and efficacy of pharmaceuticals and agrochemicals (Chu & Qing, 2014).
Advanced Material Applications
- Electronics and Materials Science : The application of trifluoromethyl-biphenyl compounds in the development of organic light-emitting diodes (OLEDs) and other electronic devices demonstrates their significance in material science (Ge et al., 2008).
Safety and Hazards
This compound may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Orientations Futures
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . This suggests potential future directions in the development of new compounds for various applications.
Mécanisme D'action
Target of Action
Similar compounds have been reported to exhibit anti-cancer properties . Therefore, it’s plausible that this compound may also interact with targets involved in cancer pathways.
Mode of Action
Related compounds have been shown to induce cell death via the mitochondrial apoptotic pathway . This involves up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl2, leading to the activation of Caspase 3 .
Biochemical Pathways
The compound may affect the biochemical pathways involved in apoptosis, particularly the mitochondrial apoptotic pathway . This pathway is crucial for maintaining cellular homeostasis and is often dysregulated in cancer cells. The compound’s potential to modulate this pathway could have significant downstream effects, including the induction of cell death in cancer cells .
Pharmacokinetics
The compound’s high lipophilicity, as indicated by its log po/w value , suggests that it may have good bioavailability.
Result of Action
The result of the compound’s action could potentially be the induction of apoptosis in cancer cells . This is based on the reported effects of similar compounds, which have shown promising anti-cancer properties .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, its stability could be affected by storage conditions, as suggested by safety data sheets . Additionally, its efficacy could be influenced by the physiological environment, including the presence of other molecules and the pH of the cellular environment.
Propriétés
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N.ClH/c14-13(15,16)11-3-1-2-10(8-11)9-4-6-12(17)7-5-9;/h1-8H,17H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZGAUXMIKTIRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



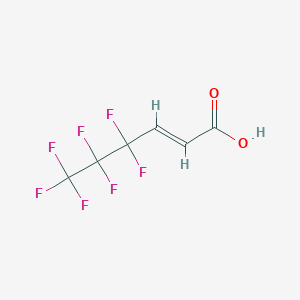
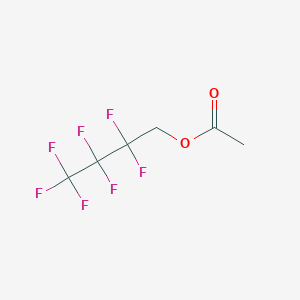
![methyl 4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]benzoate](/img/structure/B3041762.png)
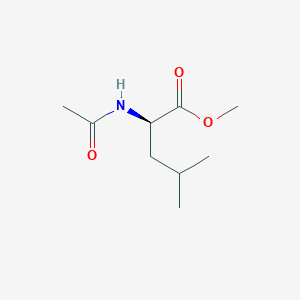
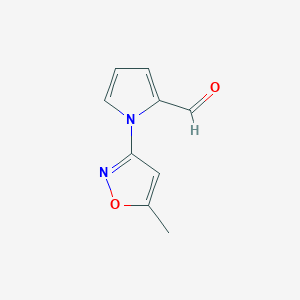
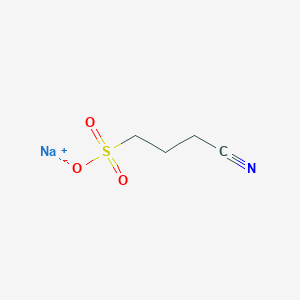



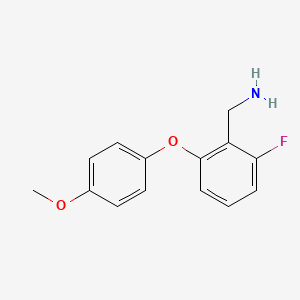
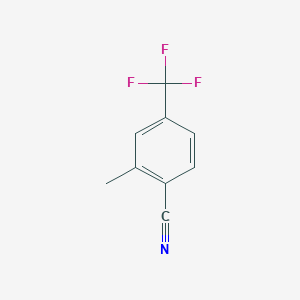

![2-chloro-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B3041780.png)
